molecular formula C5H2BrClF2N2 B2583610 5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine CAS No. 2248320-47-8

5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine

Cat. No.: B2583610
CAS No.: 2248320-47-8
M. Wt: 243.44
InChI Key: NWFOEFATWNYIKA-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine (CAS 2248320-47-8) is a high-value pyrimidine-based building block for research and development, particularly in medicinal chemistry and drug discovery . Its molecular formula is C5H2BrClF2N2, with a molecular weight of 243.44 g/mol . This compound is characterized by a reactive bromo-chloro-pyrimidine core, which allows for sequential and selective functionalization, and a difluoromethyl group that can influence the molecule's lipophilicity and metabolic stability . To preserve its stability and purity, this reagent requires storage under an inert atmosphere at cold temperatures (2-8°C) . It is supplied exclusively for research use in laboratory settings and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-bromo-4-chloro-2-(difluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClF2N2/c6-2-1-10-5(4(8)9)11-3(2)7/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFOEFATWNYIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)C(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine typically involves halogenation reactions. One common method includes the bromination and chlorination of a pyrimidine precursor. For instance, starting with 2-(difluoromethyl)pyrimidine, bromine and chlorine are introduced through controlled reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing bromine and chlorine sources under specific conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogen atoms .

Scientific Research Applications

5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets. The halogen atoms and difluoromethyl group contribute to its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with proteins, affecting biological pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and physicochemical properties of 5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine with related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
5-Bromo-4-chloro-2-(difluoromethyl)pyrimidine Br (5), Cl (4), CF₂H (2) C₅H₃BrClF₂N₂ 248.45 Difluoromethyl, Br, Cl
5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine [] Br (5), CF₃ (4), CH₃ (2) C₆H₄BrF₃N₂ 257.01 Trifluoromethyl, Methyl, Br
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine [] Br (5), Cl (4), CF₃ (6) C₅HBrClF₃N₂ 264.42 Trifluoromethyl, Br, Cl
5-Bromo-4-chloro-2-methylpyrimidine [] Br (5), Cl (4), CH₃ (2) C₅H₄BrClN₂ 207.46 Methyl, Br, Cl
5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine [] Br (5), Cl (4), CF₃ (2) C₅HBrClF₃N₂ 264.42 Trifluoromethyl, Br, Cl

Key Observations:

  • Difluoromethyl (CF₂H) vs.
  • Positional Effects: Substitution at position 2 (as in the target compound) vs.
  • Methyl (CH₃) Substitution: Methyl groups () offer lower steric hindrance and electronic effects compared to fluorinated groups, often leading to reduced metabolic stability .

Physicochemical Properties

  • Melting Points: Bromo and chloro substituents increase molecular rigidity, leading to higher melting points (~200–250°C) compared to non-halogenated analogs .

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